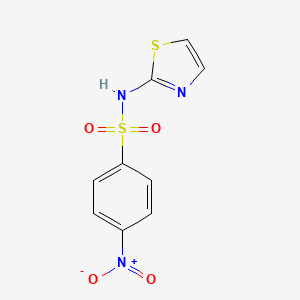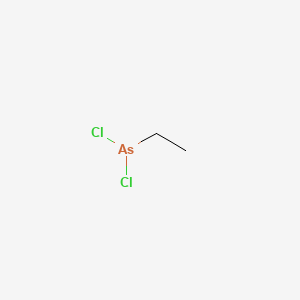
2,4,6-Trimethyl-1,6-heptadien-4-ol
Übersicht
Beschreibung
2,4,6-Trimethyl-1,6-heptadien-4-ol is a chemical compound with the molecular formula C10H18O . It has a molecular weight of 154.25 g/mol . This compound is provided by Sigma-Aldrich to early discovery researchers as part of a collection of rare and unique chemicals .
Molecular Structure Analysis
The IUPAC name for this compound is 2,4,6-trimethylhepta-1,6-dien-4-ol . The InChI string, which is a textual identifier for chemical substances, is InChI=1S/C10H18O/c1-8(2)6-10(5,11)7-9(3)4/h11H,1,3,6-7H2,2,4-5H3 . The canonical SMILES (Simplified Molecular Input Line Entry System) representation is CC(=C)CC©(CC(=C)C)O .Physical And Chemical Properties Analysis
The compound has a molecular weight of 154.25 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 1 . The compound has a rotatable bond count of 4 . The exact mass and the monoisotopic mass of the compound are 154.135765193 g/mol . The topological polar surface area is 20.2 Ų . The heavy atom count is 11 .Wissenschaftliche Forschungsanwendungen
Polymer Synthesis
2,4,6-Trimethyl-1,6-heptadien-4-ol is used in the synthesis of well-defined poly(vinyl alcohol-alt-propenylene) copolymers. This process involves equilibrium ring-opening metathesis polymerization (ROMP) using specific ruthenium metathesis catalysts. The thermodynamic parameters of the polymerization process are supported by computational studies, indicating the potential for tailored polymer synthesis (Tuba, Al‐Hashimi, Bazzi, & Grubbs, 2014).
Organic Synthesis
In organic chemistry, 2,4,6-Trimethyl-1,6-heptadien-4-ol is involved in the synthesis of various organic compounds. For instance, its reactions with orthocarboxylic esters, acetals, and acylal in the presence of Lewis acids produce 4-substituted 2-buten-4-olides. Additionally, it participates in the formation of nigrosporalactone, showcasing its versatility in synthetic organic chemistry (Asaoka, Sugimura, & Takei, 1979).
Catalysis
The compound is also explored in the context of catalysis. For example, a camphor derivative of 2,4,6-Trimethyl-1,6-heptadien-4-ol was investigated for its potential to control the addition of organozincs to aldehydes. The study utilized capillary electrophoresis and mass spectrometry to understand the catalytic potential of this compound in organic synthesis (Wiedmer, Riekkola, Degni, & Nevalainen, 2000).
Material Science
In material science, 2,4,6-Trimethyl-1,6-heptadien-4-ol is a precursor for the preparation of unique materials. An example includes the synthesis of polymers with specific functional groups, which are used to explore the effect of cyclic monomer structure on polymerization reactivity and potential applications in areas like dental materials (Albayrak, Sarayli Bilgici, & Avci, 2007).
Pharmaceutical Applications
In pharmaceutical research, derivatives of 2,4,6-Trimethyl-1,6-heptadien-4-ol, like camphor-based amino alcohols, have been studied as potential ligands for reactions crucial in drug synthesis. These studies focus on the enantioselective addition of compounds to aldehydes, which is a critical step in the synthesis of various pharmaceuticals (Nevalainen & Nevalainen, 2001).
Eigenschaften
IUPAC Name |
2,4,6-trimethylhepta-1,6-dien-4-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18O/c1-8(2)6-10(5,11)7-9(3)4/h11H,1,3,6-7H2,2,4-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
METKJWMTLIYYIQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)CC(C)(CC(=C)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00229794 | |
| Record name | 2,4,6-Trimethyl-1,6-heptadien-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00229794 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,4,6-Trimethyl-1,6-heptadien-4-ol | |
CAS RN |
79604-66-3 | |
| Record name | 2,4,6-Trimethyl-1,6-heptadien-4-ol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0079604663 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,4,6-Trimethyl-1,6-heptadien-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00229794 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



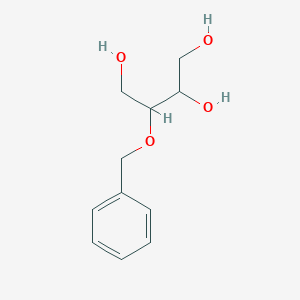
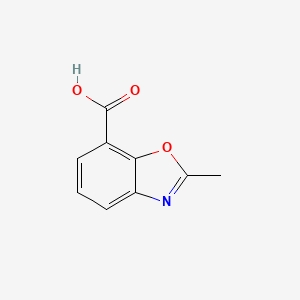
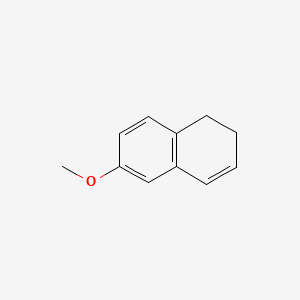
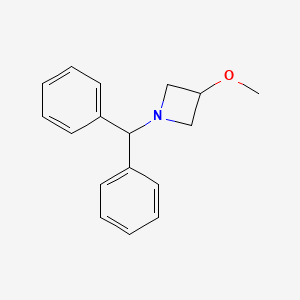
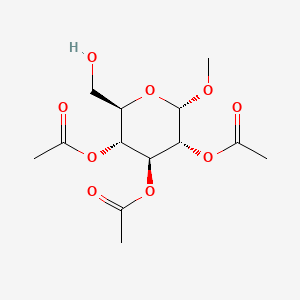
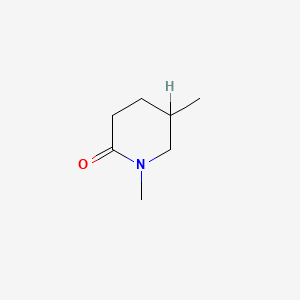
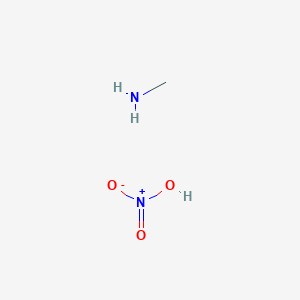
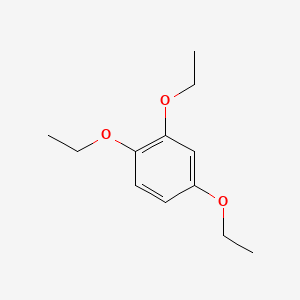
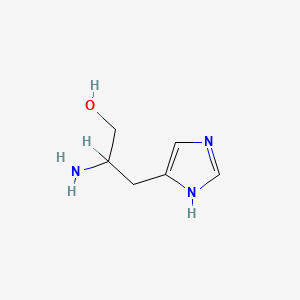
![2-Propenoic acid, bicyclo[2.2.1]hept-5-en-2-ylmethyl ester](/img/structure/B1595751.png)
